molecular formula C27H43NO2 B1253344 Tomatidenol

Tomatidenol

Cat. No.: B1253344
M. Wt: 413.6 g/mol
InChI Key: KWVISVAMQJWJSZ-INULWVDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tomatidenol is a spirosolane-type steroidal alkaloid of significant academic and research interest, primarily known for its role as a key biosynthetic intermediate in the formation of glycoalkaloids in plants of the Solanaceae family, such as tomatoes ( Solanum lycopersicum ) . In the natural biosynthetic pathway, which begins with cholesterol, this compound serves as the direct aglycone precursor to α-tomatine, a major defensive compound in tomato plants . The study of this pathway is crucial for understanding how plants produce a diverse array of chemical defenses . The distribution of this compound and its stereoisomers across the Solanaceae family also serves as a valuable chemotaxonomic marker for elucidating evolutionary relationships . Beyond its role in plant physiology, this compound is a compound of interest in pharmacological research. It is a structural analog of tomatidine, a compound noted for a range of bioactivities including antibiotic, anti-inflammatory, antiviral, and neuroprotective effects in experimental models . Researchers utilize this compound to explore these potential mechanisms of action and to study the structure-activity relationships of steroidal alkaloids . Its function is often linked to interactions with cellular membranes and specific protein targets, such as the vitamin D receptor and pathways like NF-κB/ERK, which are implicated in various diseases . This product is intended for Research Use Only (RUO). It is not intended for use in diagnostics, therapeutics, or for any human or veterinary applications . The regulatory status of RUO products, as defined by authorities like the U.S. FDA, means they are exempt from many controls required for diagnostic or therapeutic agents and must not be used in clinical procedures .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H43NO2

Molecular Weight

413.6 g/mol

IUPAC Name

(1S,2S,4S,5'S,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-ol

InChI

InChI=1S/C27H43NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28-29H,6-15H2,1-4H3/t16-,17-,19-,20+,21-,22-,23-,24-,25-,26-,27-/m0/s1

InChI Key

KWVISVAMQJWJSZ-INULWVDGSA-N

Isomeric SMILES

C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)NC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)NC1

Synonyms

solasodine
solasodine citrate, (3alpha,22alpha,25R)-isomer
solasodine, (3beta,22beta,25S)-isomer
tomatidenol

Origin of Product

United States

Elucidation of Tomatidenol Biosynthesis and Metabolic Transformations

Cholesterol as the Precursor in Tomatidenol Biosynthesis

Cholesterol serves as the initial precursor for the biosynthesis of steroidal alkaloids, including this compound, in Solanaceous plants. researchgate.netresearchgate.netpnas.org This pathway involves the conversion of cholesterol through a series of hydroxylation, oxidation, and transamination steps. researchgate.net

Enzymatic Cascade Leading to this compound Formation

The conversion of cholesterol to this compound is mediated by a cascade of enzymes, primarily belonging to the cytochrome P450 monooxygenases, 2-oxoglutarate-dependent dioxygenases, and aminotransferases. These enzymes catalyze specific modifications to the cholesterol skeleton, leading to the formation of the spirosolane (B1244043) structure. researchgate.netnih.govfrontiersin.org

Cytochrome P450 monooxygenases play crucial roles in the hydroxylation and oxidation steps of this compound biosynthesis. frontiersin.org Specifically, GAME8 (also known as PGA1) is involved in the hydroxylation of 22-hydroxycholesterol (B121481) at the C-26 position to produce 22,26-dihydroxycholesterol. researchgate.net GAME6 (also known as PGA2) is a CYP72 monooxygenase that mediates the oxidation and E-ring closure of 16α,22,26-trihydrocholesterol, yielding a furostanol-type aglycone intermediate. researchgate.net GAME4 (also known as PGA3), a CYP88 family oxidase, further oxidizes the furostanol intermediate to produce 26-aldehyde furostanol. researchgate.net

2-Oxoglutarate-dependent dioxygenases are also essential in this pathway. GAME11 (also known as 16DOX) is a 2-oxoglutarate-dependent dioxygenase responsible for the hydroxylation of 22,26-dihydroxycholesterol at the C-16α position, forming 16α,22,26-trihydrocholesterol. researchgate.net

Aminotransferases are involved in introducing the nitrogen atom into the steroidal structure. GAME12 (also known as PGA4) is a transaminase that catalyzes the transamination of 26-aldehyde furostanol, leading to the formation of 26-amino furostanol. researchgate.net Research has shown that recombinant PGA4 protein can catalyze the transamination at the C-26 position using γ-aminobutyric acid as an amino donor. researchgate.net

Following the enzymatic modifications, dehydration and F-ring formation reactions occur, resulting in the generation of this compound. researchgate.netmdpi.com This cyclization step forms the characteristic spirosolane structure of this compound.

Here is a summary of the key enzymatic steps in the biosynthesis of this compound:

Enzyme (GAME name/Other name)Enzyme ClassCatalyzed ReactionIntermediate Involved
GAME7 (CYP72)Cytochrome P450 monooxygenaseHydroxylation at C-22Cholesterol
GAME8 (PGA1/CYP72)Cytochrome P450 monooxygenaseHydroxylation at C-2622-hydroxycholesterol
GAME11 (16DOX)2-Oxoglutarate-dependent dioxygenaseHydroxylation at C-16α22,26-dihydroxycholesterol
GAME6 (PGA2/CYP72)Cytochrome P450 monooxygenaseOxidation and E-ring closure16α,22,26-trihydrocholesterol
GAME4 (PGA3/CYP88)Cytochrome P450 monooxygenaseOxidation to 26-aldehyde furostanolFurostanol-type aglycone
GAME12 (PGA4)AminotransferaseTransamination to 26-amino furostanol26-aldehyde furostanol
--Dehydration and F-ring formation26-amino furostanol
--Formation of this compound-

Downstream Metabolic Fates of this compound

This compound serves as a precursor for other steroidal alkaloids and glycoalkaloids. In tomato, this compound can be further metabolized. One significant downstream fate is the hydrogenation of the C-5,6 double bond to form tomatidine (B1681339), a saturated steroidal alkaloid aglycone. nih.govpnas.orggoogle.com This conversion is thought to involve a reductase enzyme, potentially GAME25 and S5αR2 in tomato. nih.govresearchgate.net Both this compound (dehydrotomatidine) and tomatidine can then undergo glycosylation by UDP-glycosyltransferases (UGTs), such as GAME1, GAME17, GAME18, and GAME2, to form various steroidal glycoalkaloids, including dehydrotomatine (B3028086) and α-tomatine, respectively. nih.govgoogle.comnih.gov The glycosylation status significantly impacts the biological properties and toxicity of these compounds. nih.gov

Conversion to Tomatidine and Related Aglycones

This compound can be converted to tomatidine, another steroidal alkaloid aglycone. google.comnih.gov This conversion involves the removal of the double bond at the C-5,6 position present in this compound, resulting in the saturated structure of tomatidine. google.comnih.govnih.gov This transformation is a crucial step in the pathway leading to the formation of α-tomatine, a major SGA in tomato. nih.govmdpi.com

Involvement of Short-Chain Dehydrogenase/Reductase (GAME25)

The enzyme Short-Chain Dehydrogenase/Reductase (GAME25) plays a significant role in the conversion of this compound to tomatidine. mdpi.comnih.govresearchgate.net GAME25 is involved in the dehydrogenation, isomerization, and reduction reactions necessary for this conversion. mdpi.comresearchgate.net Studies have shown that GAME25 mediates the biosynthesis of tomatidine from dehydrotomatidine (this compound). nih.govresearchgate.net In vitro enzyme assays with recombinant tomato and potato GAME25 have demonstrated the enzyme's dual activity: oxidation of the 3β-hydroxyl group (3β-hydroxysteroid dehydrogenase activity) and isomerization of the double bond from the C-5,6 position to the C-4,5 position (3-oxosteroid Δ5,4 isomerase activity) on steroidal alkaloid aglycones like this compound. nih.gov Downregulation of GAME25 has been observed to reroute the SGA repertoire towards the dehydro-SGAs branch, indicating its key role in the formation of saturated SGAs like those derived from tomatidine. nih.gov

Steroid 5α-Reductase (SlS5αR2) and 3β-Hydroxysteroid Dehydrogenase (Sl3βHSD1) Activities

The conversion of this compound to tomatidine in tomatoes also involves the action of Steroid 5α-Reductase (SlS5αR2) and 3β-Hydroxysteroid Dehydrogenase (Sl3βHSD1). nih.govmdpi.comkobe-u.ac.jpresearchgate.net These enzymes work together to remove the C-5,6 double bond from this compound, leading to the formation of tomatidine. nih.govkobe-u.ac.jpresearchgate.net SlS5αR2, a steroid 5α-reductase, has been identified as being responsible for the C5α reduction in α-tomatine biosynthesis. kobe-u.ac.jp Simultaneous incubation of SlS5αR2 with Sl3βHSD1 has been shown to result in the successive conversion of dehydrotomatidine to tomatidine in vitro. kobe-u.ac.jp

Glycosylation by UDP-Glycosyltransferases (UGTs)

Following the formation of the aglycone, this compound undergoes glycosylation, a process involving the addition of sugar moieties catalyzed by UDP-glycosyltransferases (UGTs). google.comnih.govmdpi.com Glycosylation is a common modification of secondary metabolites in plants, which can affect their solubility, stability, transport, and storage, and may also decrease their toxicity. mdpi.comnih.govnih.govfrontiersin.org In the context of SGAs, glycosylation is crucial for the formation of complex steroidal glycoalkaloids from their aglycones. google.comnih.govmdpi.comresearchgate.net

Formation of Dehydrotomatine (this compound-3β-lycotetraose)

This compound is the aglycone of dehydrotomatine. google.comacs.orgacs.orgebi.ac.ukunibas.itnih.gov Dehydrotomatine is formed through the glycosylation of this compound with a tetrasaccharide chain known as lycotetraose. google.comacs.orgacs.orgebi.ac.ukscgarai.dr.inacs.orgnih.gov Dehydrotomatine, also referred to as this compound-3β-lycotetraose, is a steroidal glycoalkaloid found in tomatoes. acs.orgacs.orgebi.ac.uk It is structurally similar to α-tomatine, differing only by the presence of a double bond at carbon atoms 5 and 6 in dehydrotomatine and its absence in α-tomatine. acs.orgacs.orgebi.ac.uk Both dehydrotomatine and α-tomatine share the same tetrasaccharide side chain. acs.orgacs.orgebi.ac.uk

Subsequent Glycosylation Steps to Complex Steroidal Glycoalkaloids

This compound and tomatidine undergo further modifications catalyzed by UDP-glycosyltransferases (UGTs) to produce dehydrotomatine and α-tomatine, respectively. nih.govresearchgate.net In tomato, a series of four glycosyltransferases, namely GAME1, GAME17, GAME18, and GAME2, are involved in the sequential conversion of hydrolyzed tomatidine to α-tomatine through intermediate glycosylated forms such as tomatidine galactoside, γ-tomatine, and β1-tomatine. nih.govmdpi.comresearchgate.net GAME1, for instance, has been identified as a galactosyltransferase that primarily catalyzes the glycosylation of the aglycone tomatidine. researchgate.netnih.gov This multi-step glycosylation process leads to the formation of complex steroidal glycoalkaloids. google.commdpi.com

Transcriptional and Post-Transcriptional Regulation of this compound Pathway Genes

The biosynthesis and metabolism of SGAs, including the pathway involving this compound, are subject to regulation at both the transcriptional and post-transcriptional levels. Multiple transcriptional regulatory factors and hormonal pathways, such as jasmonic acid (JA), gibberellic acid (GA), ethylene, and light signals, influence the expression of genes encoding enzymes in this pathway. mdpi.com

Jasmonic acid is a phytohormone that plays a crucial role in regulating α-tomatine biosynthesis. mdpi.com The AP2/ERF transcription factor GAME9 (also known as JRE4) is a key regulatory gene in the α-tomatine biosynthesis pathway, and its expression, along with other biosynthetic genes, can be induced by exogenous application of JA. mdpi.com

Light signals also impact the expression of genes involved in SGA biosynthesis. frontiersin.org Transcription factors like HY5 and PIF3 have been shown to regulate the expression of GAME genes responsible for this compound biosynthesis (e.g., GAME11 and GAME4) and subsequent glycosylation (GAME1, GAME2, GAME17, and GAME18). frontiersin.org

Post-transcriptional regulation can also occur. For example, tomato microRNA1916 (miR1916) can target and regulate the STR-2 gene, leading to the cleavage of the STR-2 transcript and inhibition of the corresponding enzyme biosynthesis. mdpi.com Overexpression of sly-miR1916 has been shown to reduce α-tomatine accumulation by decreasing STR-2 gene transcription. mdpi.com

Phytohormone-Mediated Regulation (e.g., Jasmonic Acid, Gibberellins (B7789140), Ethylene)

The biosynthesis and metabolism of SGAs, including the pathway involving this compound, are subject to regulation by various phytohormones, notably jasmonic acid (JA), gibberellins (GAs), and ethylene. mdpi.comresearchgate.net

Jasmonic acid plays a crucial role in the regulation of α-tomatine biosynthesis in tomato plants. mdpi.com Exogenous application of JA has been shown to induce the expression of genes involved in the α-tomatine biosynthetic pathway. mdpi.com The effect of JA on SGA biosynthesis is dependent on the JA receptor F-box protein CORONATINE INSENSITIVE 1 (COI1). mdpi.comnih.gov JA signaling, perceived by COI1, leads to the de-repression of transcriptional activity of proteins like SlMYC1 and SlMYC2, which, along with other factors like GAME9, promote the expression of downstream genes involved in SGA biosynthesis. mdpi.com Conversely, inhibition of JA biosynthesis genes can lead to a decrease in α-tomatine content and reduced expression of core SGA biosynthesis genes. mdpi.com While JA generally promotes tomatine (B1682986) biosynthesis, its effect can be attenuated by ethylene. researchgate.net

Interactions between JA and other phytohormones, such as gibberellins, also impact the regulation of α-tomatine biosynthesis. mdpi.comresearchgate.net These phytohormones can exert synergistic or antagonistic effects on the expression of genes within the SGA biosynthetic pathway. mdpi.comresearchgate.net The interplay between JA and GA signaling pathways may help plants balance growth and defense, as JA is associated with secondary metabolite production for defense, while GA promotes growth. mdpi.com

Ethylene-dependent regulation is crucial for the metabolic transformations of α-tomatine during fruit ripening, leading to the formation of compounds like Esculeoside A. mdpi.comresearchgate.net Ethylene signaling pathways modulate the activity of key enzymes and regulatory factors involved in this metabolic conversion. mdpi.com

Identification and Characterization of Regulatory Elements and Transcription Factors

Transcriptional regulation plays a significant role in controlling the biosynthesis and metabolism of SGAs, although the regulatory mechanisms are not yet fully understood. frontiersin.orgmdpi.comnii.ac.jp Several transcription factors (TFs) have been identified as key regulators of this pathway. frontiersin.orgmdpi.com

The AP2/ERF (APETALA2/ethylene response factor) transcription factor GAME9, also known as JRE4 (Jasmonate-Responsive ERF 4), is a key regulatory gene in the α-tomatine biosynthesis pathway in tomato and potato. frontiersin.orgmdpi.comgoogle.commdpi.com GAME9 can bind to the promoters of SGA biosynthesis genes, such as GAME4 and GAME7, activating their transcription. mdpi.com It also regulates the expression of genes involved in upstream pathways, including HMGR1, C5-SD, and SSR2. mdpi.com GAME9 acts additively with SlMYC2 in activating SGA biosynthetic genes. frontiersin.orgnih.gov JRE4 activates the transcription of SGA biosynthetic genes by binding to GCC-box-like elements in their promoters. nii.ac.jp

Other transcription factors, such as SlMYC1 and SlMYC2, work collaboratively with GAME9 to promote the expression of downstream GAME genes (GAME4, GAME7, and GAME17), thereby increasing α-tomatine biosynthesis. mdpi.com MYC2 is known to bind to G-box cis binding elements in the promoters of target genes. frontiersin.org

Light-signaling transcription factors, such as SlHY5 and SlPIF3, also regulate SGA biosynthesis. frontiersin.org SlHY5 enhances SGA biosynthesis by transcriptionally activating SGA biosynthesis genes like GAME1, GAME4, and GAME17, while SlPIF3 represses these genes. frontiersin.org HY5 and PIF3 can directly bind to the promoters of these target genes. frontiersin.org This regulation by light-signaling TFs extends to upstream biosynthetic genes involved in the conversion of acetyl-CoA to cholesterol, the precursor of SGAs. frontiersin.org

Additionally, a SlDOG1-like protein, belonging to the bZIP family of transcription factors, has been identified and suggested to promote steroidal alkaloid and steroidal glycoalkaloid biosynthesis in tomatoes. nih.gov Analysis of the SlDOG1 promoter revealed the presence of ABRE, BOX4, and TCA cis-elements. nih.gov

Table 1 summarizes some of the identified transcription factors and their roles in SGA biosynthesis regulation.

Transcription FactorGene FamilyRelated Regulatory PathwayRole in SGA BiosynthesisTarget Genes (Examples)
GAME9 (JRE4)AP2/ERFJasmonic Acid, GibberellinPositive RegulatorGAME4, GAME7, HMGR1, C5-SD, SSR2, GAME17
SlMYC1/SlMYC2MYCJasmonic AcidPositive Regulator (with GAME9)GAME4, GAME7, GAME17
SlHY5bZIPLightPositive RegulatorGAME1, GAME4, GAME17
SlPIF3PIFLightNegative RegulatorGAME1, GAME4, GAME17
SlDOG1bZIPUnknownPutative Positive RegulatorSlGAME5, SlGAME5-like
SlERF.D6AP2/ERFEthyleneRegulatorSeveral SGA synthesis pathways

Influence of Environmental Cues on Biosynthetic Gene Expression

Environmental factors can significantly influence the levels of SGAs in plants by affecting the expression of biosynthetic genes. Light is one such environmental cue that plays a key role in plant growth and development, and it has been shown to impact SGA biosynthesis. frontiersin.orgslu.se

Studies in potato tubers have shown that light exposure can upregulate this compound-based glycoalkaloids and genes related to sterol and SGA biosynthesis, leading to increased SGA content. slu.sebenchchem.com This photoregulation involves phytochrome-mediated activation of alkaloid biosynthesis genes. benchchem.com In tomato plants, placing them in the dark resulted in a decrease in the expression of SGA-related genes. frontiersin.org

Mechanical wounding is another environmental stress that can increase SGA levels in potato tubers, associated with the upregulation of key genes in steroid and SGA biosynthesis. slu.se This suggests that physical damage can trigger defense mechanisms involving SGA production.

The accumulation of SGAs, including those derived from this compound, also varies across different plant tissues and developmental stages. nii.ac.jpmdpi.com For instance, this compound and dehydrotomatine are common in green tissues (leaves, stems, and green fruits), while in ripe (red) fruits, non-toxic compounds like esculeoside A become predominant. nii.ac.jpmdpi.com This tissue and stage specificity implies differential regulation of biosynthetic and metabolic genes in response to developmental cues and potentially environmental factors.

Advanced Synthetic Methodologies for Tomatidenol and Analogues

Total Synthesis Strategies

Total synthesis approaches aim to construct the entire tomatidenol molecule from readily available starting materials. Asymmetric synthesis is particularly important to control the multiple stereocenters present in the molecule.

Asymmetric Synthesis from Natural Precursors (e.g., Diosgenin)

Diosgenin (B1670711), a cost-effective steroidal sapogenin, is a common starting material for the asymmetric synthesis of this compound benchchem.com. Its inherent steroidal skeleton provides a significant portion of the target molecule's structure, reducing the number of steps required compared to synthesis from non-steroidal precursors.

The asymmetric synthesis of (-)-tomatidenol from (-)-diosgenin has been achieved through linear reaction sequences involving multiple steps benchchem.comresearchgate.netrsc.org. One reported synthesis involves a 13-step linear sequence to construct the core structure of this compound benchchem.com. Another concise asymmetric synthesis from (-)-diosgenin is reported to involve a 13-step linear reaction sequence researchgate.netrsc.org. These linear approaches systematically build the molecule step by step, allowing for careful control over each transformation.

Stereoselective cascade transformations are key features in the synthesis of this compound from diosgenin, allowing for the efficient construction of multiple stereocenters in a single sequence of reactions researchgate.netrsc.orgresearchgate.net. A modified cascade ring-switching process is employed to open the E-ring of (-)-diosgenin, generating a furostan-26-acid intermediate benchchem.comresearchgate.net. Another pivotal transformation is a cascade azide (B81097) reduction/intramolecular reductive amination, which is used to close the E and F-rings and form the spiroaminoketal motif benchchem.comresearchgate.netrsc.orggrafiati.com. Stereoselectivity at specific positions, such as C-22 and C-26, can be controlled through methods like substrate-directed epoxidation and kinetic resolution during spirocyclization benchchem.com.

A central challenge in this compound synthesis is the construction of its characteristic 1-oxa-6-azaspiro[4.5]decane core d-nb.infobenchchem.comresearchgate.netrsc.orgresearchgate.net. This spirocyclic system is established through the strategic modification of the fused E/F-ring system of diosgenin benchchem.com. The cascade azide reduction/intramolecular reductive amination sequence plays a crucial role in forming this spiroaminoketal motif benchchem.comresearchgate.netrsc.org. This process involves the closure of both the E and F-rings, precisely establishing the five stereocenters within the core structure researchgate.net.

Semisynthesis Approaches

Semisynthesis involves using a naturally occurring compound as a starting material and performing chemical transformations to convert it into the target molecule. This can be advantageous when the natural precursor is more abundant or structurally closer to the desired product than simple starting materials.

Biocatalytic Transformations (e.g., Microbial Oxidation from Tomatidine)

This compound can be derived from tomatidine (B1681339) through semisynthetic approaches, including biocatalytic transformations benchchem.com. Microbial oxidation has been demonstrated as a method for converting tomatidine to this compound benchchem.com. Specifically, Streptomyces sp. ATCC 55043 has been shown to catalyze the C-22 hydroxylation of tomatidine, a transformation mediated by tomatidine 22-hydroxylase benchchem.com. This biocatalytic process can achieve significant conversion rates, with one study reporting 68% conversion in a bioreactor under controlled conditions (pH 7.2, 30°C, 48 h) benchchem.com. The product can then be isolated and purified, for example, using centrifugal partition chromatography benchchem.com.

Here is a summary of some synthetic data:

Starting MaterialMethod TypeKey TransformationsNumber of StepsYieldScaleReference
(-)-DiosgeninTotal SynthesisCascade ring-switching, cascade azide reduction/intramolecular reductive amination13Not specifiedNot specified researchgate.netrsc.org
DiosgeninTotal SynthesisLinear sequence, cascade ring-opening, spirocyclization, azide substitution/reduction13Not specifiedNot specified benchchem.com
TomatidineSemisynthesisMicrobial oxidation (C-22 hydroxylation) by Streptomyces sp. ATCC 55043168% (conversion)Bioreactor benchchem.com
Diosgenin PivalateTotal SynthesisF-ring opening, 26-benzyloxycarbonyloamination, deprotection, N-cyclization28% (this compound Pivalate)Not specified nih.gov

Detailed Research Findings:

Research on the asymmetric synthesis from diosgenin highlights the importance of precisely controlling stereochemistry, particularly at the five stereocenters within the 1-oxa-6-azaspiro[4.5]decane core researchgate.net. The modified cascade ring-switching process of furostan-26-acid derivatives is crucial for initiating the sequence by opening the E-ring of diosgenin benchchem.comresearchgate.net. Subsequent steps involve installing the nitrogen atom and closing the rings to form the spirocyclic system benchchem.comresearchgate.netrsc.org.

In semisynthesis, the biocatalytic conversion of tomatidine by Streptomyces sp. ATCC 55043 demonstrates the utility of enzymatic methods for targeted structural modifications. benchchem.com The reported 68% conversion rate indicates that this can be an efficient route for obtaining this compound from its saturated analogue. benchchem.com

Chemoenzymatic Synthetic Routes

Chemoenzymatic approaches offer a promising avenue for the synthesis of complex natural products like this compound, often providing advantages in terms of selectivity and reduced environmental impact compared to purely chemical methods. While direct chemoenzymatic synthesis of this compound is an active area of research, studies on related glycoalkaloids provide valuable insights. For instance, a chemoenzymatic treatment of glycoalkaloids such as alpha-chaconine (B190788) has been explored for the efficient conversion to solanidine (B192412), a related steroidal alkaloid, utilizing enzymes like beta-glycosidase researchgate.net. Furthermore, microbial oxidation has been demonstrated as a method for the semi-synthetic production of this compound from tomatidine. Specifically, Streptomyces sp. ATCC 55043 has been shown to catalyze the C-22 hydroxylation of tomatidine, achieving a notable conversion rate in a bioreactor setting benchchem.com. This highlights the potential of biocatalysis in accessing this compound from more readily available precursors.

Rational Design and Synthesis of this compound Derivatives for Mechanistic Probes

The rational design and synthesis of derivatives are essential for exploring the biological activities and mechanisms of action of natural products. By systematically modifying the structure of this compound, researchers can create mechanistic probes to investigate its interactions with biological targets. While specific examples of this compound derivatives designed solely as mechanistic probes were not extensively detailed in the search results, the synthesis of tomatidine derivatives for structure-activity relationship (SAR) studies underscores the importance of this approach for related steroidal alkaloids nih.gov. Studies on tomatidine, the aglycone of tomatine (B1682986), have explored its mechanisms in various biological contexts, such as its effect on cancer cell invasion and signaling pathways researchgate.net. These studies on related structures provide a framework for designing targeted modifications to the this compound scaffold to elucidate its specific biological mechanisms.

Scaffold Functionalization Strategies

Effective scaffold functionalization is a cornerstone of rational design in synthesis. For steroidal alkaloids like this compound, derived from precursors such as diosgenin, strategic modifications to the core scaffold are key to generating diverse derivatives. One approach involves functionalizing the steroidal scaffold with specific chemical handles that allow for the introduction of various substituents. In the context of synthesizing related compounds like tomatidine, a strategy involving the functionalization of a steroidal scaffold (derived from diosgenin) with a boronic ester sidechain has been reported benchchem.com. This functionalization enables subsequent coupling reactions to append the desired F-ring precursor benchchem.com. Such strategies are adaptable for the synthesis of this compound derivatives, allowing for targeted modifications at different positions of the steroidal backbone.

Scalability and Atom Economy in Synthetic Routes

Developing synthetic routes that are both scalable and atom-economical is paramount for the practical production of this compound and its derivatives, especially for potential pharmaceutical applications. Scalability refers to the ability to increase the yield of a synthesis to a multi-gram or even industrial scale, while atom economy is a measure of how many atoms from the starting materials are incorporated into the final product, minimizing waste libretexts.orgwikipedia.org.

Advanced Analytical and Spectroscopic Characterization of Tomatidenol

Chromatographic Methodologies for Isolation and Quantification

Chromatography plays a crucial role in separating tomatidenol from other co-occurring compounds in biological extracts. Various chromatographic techniques have been employed, each offering specific advantages for isolation and quantification.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

HPLC is a widely used technique for the analysis of this compound and related steroidal glycoalkaloids (SGAs). Reverse-phase HPLC, often utilizing C18 columns, is commonly employed for the separation of this compound from its dihydro derivatives and other SGAs. For instance, a method using a C18 column (250 × 4.6 mm, 5 µm) with isocratic elution of acetonitrile (B52724)/water (65:35 + 0.1% TFA) at a flow rate of 1 mL/min has been shown to achieve baseline separation of this compound from dihydro derivatives. benchchem.com

Advanced detection methods coupled with HPLC enhance the sensitivity and specificity of this compound analysis. Evaporative Light Scattering Detection (ELSD) has been used to resolve this compound from dihydro derivatives. benchchem.com Furthermore, HPLC coupled with mass spectrometry (LC-MS) is a powerful combination for both quantification and structural confirmation of this compound in complex plant matrices. benchchem.com UV detection at 208 nm is also a common method for analyzing this compound and related glycoalkaloids. sci-hub.boxresearchgate.netnih.gov

HPLC methods have been developed for the analysis of dehydrotomatine (B3028086) (this compound-3β-lycotetraose) and α-tomatine, the glycoalkaloids from which this compound and tomatidine (B1681339) are derived, respectively, following acid hydrolysis. sci-hub.boxacs.org These methods often involve C18 columns and mobile phases consisting of acetonitrile and aqueous buffer solutions, such as 20 mM KH2PO4. sci-hub.boxresearchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) offers improved separation efficiency and faster analysis times compared to conventional HPLC. UHPLC coupled with mass spectrometry, particularly tandem mass spectrometry (UHPLC-MS/MS), has been developed for the high-throughput extraction and quantification of tomato SGAs, including this compound (often referred to as dehydrotomatidine). nih.govfrontiersin.orgresearchgate.net

A UHPLC-MS/MS method utilized a Waters Acquity UHPLC H-Class System with a Waters C18 Acquity bridged ethylsiloxane/silica hybrid (BEH) column. researchgate.net The method employed a gradient elution with water and acetonitrile, both containing 0.1% formic acid. nih.gov This approach allowed for the chromatographic separation, detection, and quantification of various tomato SGAs and their aglycones in a 13-minute run time. nih.govfrontiersin.org UHPLC-QTOF-MS has also been used to confirm the identities of tSGA analytes, including this compound, by collecting MS/MS fragmentation data. nih.govfrontiersin.org

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is suitable for the analysis of volatile or semi-volatile compounds. While this compound itself may require derivatization to enhance its volatility for GC analysis, GC coupled with mass spectrometry (GC-MS) has been used in the structural characterization of the monosaccharides comprising the carbohydrate side chain of dehydrotomatine, the glycoalkaloid of which this compound is the aglycone. acs.orgacs.org This involves acid hydrolysis of the glycoalkaloid to release the monosaccharides, followed by derivatization (e.g., to alditol acetates or methylated alditol acetates) before GC-MS analysis. acs.orgacs.org

GC/MS analysis of steroidal glycoalkaloid aglycones, including this compound, has been performed using combined derivatization methods such as trimethylsilylation and pentafluoropropionylation. nih.gov This approach can produce more specific and abundant fragmentation patterns for tomatidine-type structures, aiding in their identification. nih.gov

Mass Spectrometry-Based Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of this compound, providing detailed information about its molecular weight and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of this compound. HRMS-ESI (Electrospray Ionization) has been used to obtain accurate mass data for synthesized compounds, including intermediates related to the synthesis of this compound. mdpi.com

Tandem Mass Spectrometry (MS/MS) is crucial for obtaining structural information through the fragmentation of selected ions. MS/MS analysis of this compound (dehydrotomatidine) and related glycoalkaloids has been performed using various mass analyzers, including quadrupole time-of-flight (QTOF) and Orbitrap systems. nih.govfrontiersin.orgmdpi.comnih.govacs.orgresearchgate.net

In MS/MS experiments, the protonated molecule of this compound ([M+H]+) at m/z 414.5 has been observed. unibas.it Fragmentation of this ion yields characteristic product ions that aid in structural identification. For instance, a prominent product ion at m/z 396 corresponds to the loss of a water molecule ([M+H-H2O]+). mdpi.com Further fragmentation can lead to ions at m/z 271 and m/z 253, resulting from the cleavage of the ring attached to the spirosolane (B1244043) ring. mdpi.com

MS/MS fragmentation data collected using UHPLC-QTOF-MS have been used to determine common spectral characteristics for this compound and other tomato SGAs, enabling their tentative identification in complex samples. nih.govfrontiersin.org Targeted MS/MS experiments allow for the selective detection and quantification of this compound based on its specific fragmentation pattern. nih.govfrontiersin.org

MS/MS has also been used to study the fragmentation of glycosylated forms of this compound, such as dehydrotomatine (this compound-3β-lycotetraose). The protonated dehydrotomatine at m/z 1032 can generate ions corresponding to the loss of sugar moieties, such as an ion at m/z 576, which corresponds to the loss of xylose, glucose, and another glucose unit ([M+H-Xyl-Glu(-Glu)-]+). mdpi.comunisi.it The ion at m/z 414.6 corresponds to the loss of the entire lycotetraose sugar chain, yielding the this compound aglycone. unisi.it

The use of LC-MS/MS and UHPLC-MS/MS allows for the identification and quantification of this compound and related compounds in various tomato tissues and products. nih.govfrontiersin.orgmdpi.comnih.govacs.orgunibas.it These methods offer high sensitivity and selectivity, which are essential for analyzing this compound in complex biological matrices.

Here is a summary of some key MS/MS fragmentation data for protonated this compound:

Precursor Ion (m/z)Product Ions (m/z)Neutral LossReference
414.5 ([M+H]+)396H2O mdpi.comunibas.it
414 ([M+H]+)271, 253Fragmentation of spirosolane ring mdpi.com
414.6 ([this compound+H]+)-- unisi.it

Note: Some m/z values may vary slightly between different instruments and studies.

Application of Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI)

Mass spectrometry (MS), particularly coupled with ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), plays a significant role in the characterization of this compound and related steroidal alkaloids. These techniques are valuable for determining the molecular weight and obtaining fragmentation patterns that aid in structural confirmation.

ESI-MS is a soft ionization technique often used for the analysis of complex mixtures, providing mass spectra with minimal fragmentation. unibas.it In the positive ion mode, compounds like alpha-tomatine (B8070251), which is structurally related to this compound, exhibit a protonated molecule ([M+H]+) and sometimes mixed adduct ions, such as [M+H+Na]2+. unibas.itresearchgate.net Analysis of dehydrotomatine, which has this compound as its aglycone, by ESI-MS shows a protonated molecule at m/z 1032.5. unibas.it Additionally, ions corresponding to [this compound+Gal+H]+ at m/z 576.5 and [M+H+Na]2+ at m/z 527.9 have been observed for dehydrotomatine. unibas.it Tandem mass spectrometry (MS/MS) applied to the protonated molecule of dehydrotomatine (m/z 1032.5) yields characteristic fragment ions, including a prominent product ion at m/z 1014.5, corresponding to the loss of water ([M+H-H2O]+), and the [Aglycone+H]+ ion at m/z 414.5, which corresponds to protonated this compound. unibas.it This fragmentation pattern is highly informative for confirming the presence of the this compound aglycone moiety. ESI-MS has been used in the analysis of tomato glycoalkaloids and their aglycons, including this compound. dntb.gov.ua

MALDI-MS is another powerful ionization technique, particularly useful for analyzing larger molecules and for applications requiring spatial resolution. bioneer.comnih.gov It is a soft ionization method that enables the analysis of a wide range of compounds with minimal fragmentation. nih.gov MALDI has been successfully applied to visualize the spatial localization of main steroidal alkaloids, including this compound, in various plant tissues. researchgate.netacs.orgnih.govuni-bielefeld.de The choice of matrix is critical for achieving optimal results in MALDI-MS. nih.goviastate.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of organic compounds like this compound. While mass spectrometry provides information on molecular weight and fragmentation, NMR provides detailed insights into the arrangement of atoms and their connectivity within the molecule. NMR is considered essential for structural confirmation. benchchem.com

Full structural characterization often necessitates the use of NMR spectroscopy. emerypharma.com Although specific detailed 1D and 2D NMR data (such as chemical shifts and coupling constants) for this compound were not extensively detailed in the search results, the general application of these techniques for structural elucidation of similar compounds is well-established.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed in structural analysis. 1D NMR, such as 1H NMR and 13C NMR, provides initial information about the types of protons and carbons present and their chemical environments.

2D NMR techniques offer more detailed connectivity information. COrrelation SpectroscopY (COSY) is a homonuclear 2D NMR experiment that reveals correlations between protons that are J-coupled to each other, typically through two or three bonds. emerypharma.comyoutube.comsdsu.edu Heteronuclear Single Quantum Coherence (HSQC), or Heteronuclear Multiple Quantum Correlation (HMQC), is a heteronuclear 2D NMR experiment that shows correlations between protons and the carbons to which they are directly attached (one-bond correlation). emerypharma.comyoutube.comsdsu.educolumbia.edu Edited HSQC can further distinguish between CH2 groups and CH/CH3 groups based on the phase of the signals. columbia.edu Heteronuclear Multiple Bond Correlation (HMBC) is another heteronuclear 2D NMR technique that reveals correlations between protons and carbons that are separated by multiple bonds, typically two to four bonds. emerypharma.comyoutube.comsdsu.educolumbia.edu HMBC is particularly useful for establishing connectivity across quaternary carbons and for confirming or rejecting proposed structural assignments. emerypharma.comsdsu.educolumbia.edu The intensity of HMBC cross-peaks is dependent on the coupling constant. columbia.edu

Spatial Metabolomics and Imaging Techniques

Spatial metabolomics, utilizing techniques like Mass Spectrometry Imaging (MSI), allows for the investigation of the distribution of metabolites within biological samples while preserving their spatial context. This is particularly valuable for understanding the localization of compounds like this compound within plant tissues and organelles.

MSI is recognized as an invaluable analytical technique for studying the spatial distribution of molecules in biological systems. oup.comnih.gov It is increasingly applied in plant science to explore metabolic processes across various plant tissues. nih.govuni-bielefeld.deoup.com

Mass Spectrometry Imaging (MSI) for In Situ Localization

MALDI-MSI has been specifically applied to visualize the spatial localization of key steroidal alkaloids, including this compound, directly within diverse plant tissues such as those from Lycopersicon esculentum, Solanum nigrum, and Solanum dulcamara. researchgate.netacs.orgnih.govuni-bielefeld.de This technique provides both chemical information and the spatial distribution of analytes simultaneously without the need for labeling. researchgate.net MSI experiments can be performed on plant tissue sections. oup.com The spatial resolution of MSI, which corresponds to the area from which each mass spectrum is acquired, is a critical parameter, with improvements involving a trade-off with sensitivity. nih.gov Targeted MSI approaches, often employing tandem quadrupole mass spectrometers and Multiple Reaction Monitoring (MRM) modes, offer enhanced sensitivity, speed, and quantitative capabilities for specific analytes. waters.com

Localization within Plant Tissues and Organelles

Studies utilizing MALDI-MSI have shown that this compound, along with other basic aglycones and their corresponding glycoalkaloids, exhibits distinct spatial distributions within the structures and parts of various plant tissues. researchgate.netacs.orgnih.govuni-bielefeld.de This localization can vary depending on factors such as the ripeness status and developmental stage of the plant. researchgate.netacs.orgnih.govuni-bielefeld.de For instance, alpha-tomatine, a precursor to this compound, is known to accumulate significantly in green tissues, including stems, leaves, and immature green fruits. mdpi.com

Method Validation, Internal Standards, and Robustness in Analytical Protocols

Ensuring the reliability and accuracy of analytical results for compounds like this compound requires rigorous method validation. Analytical method validation is a process that confirms that the performance characteristics of a method are suitable for its intended application. adryan.comeuropa.eulabmanager.com

Key characteristics typically evaluated during method validation include selectivity (specificity), linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). adryan.comeuropa.eu Robustness, which assesses the method's ability to remain unaffected by small, deliberate variations in parameters, is also a crucial aspect of validation. adryan.comlabmanager.com Validation is particularly important in regulated environments, such as the pharmaceutical industry, to ensure product quality, therapeutic efficacy, and patient safety. adryan.com Method validation should be conducted whenever a method is transferred, installed, or newly developed. adryan.com

The use of internal standards is a common practice in analytical chemistry to improve the accuracy and precision of quantitative measurements by compensating for variations that may occur during sample preparation, matrix effects, and instrument analysis. benchchem.comnih.govbiorxiv.orgresearchgate.net Deuterated analogs of the analyte are often ideal internal standards. benchchem.com In the context of analyzing tomato steroidal glycoalkaloids, including those related to this compound, compounds like alpha-solanine (B192411) and solanidine (B192412) have been evaluated as potential internal standards. nih.govbiorxiv.org These studies have shown that these internal standards can be efficiently extracted and behave similarly to the native analytes, contributing to the robustness of the analytical method. nih.govbiorxiv.org Validation studies for UHPLC-MS/MS methods for quantifying tomato steroidal glycoalkaloids, which included the analysis of dehydrotomatidine (this compound) as an impurity, have demonstrated the sensitivity and robustness of these protocols. nih.govbiorxiv.org

Genomic, Transcriptomic, and Metabolomic Studies on Tomatidenol Pathways

Genetic Mapping and Quantitative Trait Loci (QTL) Analysis

Functional Characterization of Candidate Genes via Gene Knockout or Overexpression

Once candidate genes within identified loci are suspected to be involved in tomatidenol metabolism, their functions can be characterized through gene knockout or overexpression techniques. These methods allow researchers to observe the effect of altered gene expression on the accumulation of this compound and related compounds.

Studies on the biosynthesis of α-tomatine, a major SGA in tomato for which this compound is a precursor, have identified several GLYCOALKALOID METABOLISM (GAME) genes involved in the pathway. mdpi.commdpi.com For example, GAME1 has been identified as a galactosyltransferase primarily involved in the glycosylation of the aglycone tomatidine (B1681339), which is downstream of this compound in the pathway. nih.gov Downregulating GAME1 expression has been shown to lead to a significant reduction in α-tomatine levels and a notable increase in its precursors, including this compound and tomatidine. nih.govresearchgate.net This suggests that GAME1 plays a crucial role in converting tomatidine (and thus indirectly affecting this compound levels) into downstream glycoalkaloids.

Other GAME genes, such as GAME4 and GAME11, have also been implicated in the biosynthesis pathway leading to this compound. frontiersin.org Silencing of the light signal transduction factor SlHY5 in tomato leaves resulted in the downregulation of GAME genes responsible for this compound biosynthesis (GAME11 and GAME4) and subsequent glycosylation (GAME1, GAME2, GAME17, and GAME18). frontiersin.org Conversely, silencing of SlPIF3 led to increased transcript levels of GAME1, GAME4, and GAME12. frontiersin.org These findings highlight the complex transcriptional regulation of genes involved in this compound biosynthesis.

Overexpression of transcription factors like GAME9 has been shown to significantly increase α-tomatine content, while silencing it reduces the expression of genes in the pathway. mdpi.comresearchgate.net While the direct effect on this compound levels is not always explicitly stated, changes in the expression of genes upstream or downstream of this compound in the pathway would inherently impact its accumulation. Gene knockout and overexpression studies, often employing techniques like VIGS (Virus-induced gene silencing) or CRISPR/Cas9, are valuable tools for functionally validating the role of candidate genes in this compound biosynthesis and metabolism. frontiersin.orgfrontiersin.orgnih.gov

Proteomic Characterization of Enzymes in this compound Metabolism

Proteomic studies aim to identify and characterize the proteins, particularly enzymes, involved in metabolic pathways. While specific proteomic studies solely focused on isolating and characterizing enzymes of the this compound pathway are not extensively detailed in the search results, the enzymes encoded by the GAME genes are the protein machinery responsible for catalyzing the biosynthetic steps.

The biosynthetic pathway from cholesterol to α-tomatine involves a series of enzymatic reactions, and this compound is generated following dehydration and F-ring formation in this pathway. mdpi.com Enzymes such as cytochrome P450 monooxygenases (e.g., GAME7, GAME8, GAME6), 2-oxoglutarate-dependent dioxygenase (GAME11), transaminase (GAME12), short-chain dehydrogenase/reductase (GAME25), and steroid 5α-reductase (SlS5αR2) are involved in the steps leading to or further metabolizing this compound. mdpi.com Uridine 5′-diphosphate (UDP)–glycosyltransferases (UGTs), including GAME1, GAME17, GAME18, and GAME2, are responsible for the glycosylation of steroidal alkaloid aglycones like tomatidine (derived from this compound) to form SGAs. mdpi.commdpi.comfrontiersin.org

Proteomics can complement genomic and transcriptomic studies by providing direct evidence of protein abundance and activity. Although not specific to this compound, broader proteomic analyses in plants have identified metabolic enzymes that can have "moonlighting" functions, including binding to RNA, suggesting complex regulatory networks that could influence metabolic pathways. nih.govfrontiersin.org Applying quantitative proteomics techniques could help quantify the levels of specific GAME enzymes and other proteins involved in this compound metabolism under different conditions or in different genetic backgrounds, providing further insights into the regulation of this compound accumulation. frontiersin.orgnih.gov

Compound Table

Compound NamePubChem CID
This compound12442871
α-Tomatine5513
Tomatidine65576
Solanidine (B192412)65727
Dehydrotomatine (B3028086)122391230
Esculeoside ANot found
HydroxytomatineNot found
AcetoxytomatineNot found
Neorickiioside BNot found
Lycoperoside CNot found
Prosapogenin ANot found
α-Solanine9549171
α-Chaconine442971
β-Solamarine168971
Cholesterol5997
22-hydroxycholesterol (B121481)Not found
22,26-dihydrocholesterolNot found
16α,22,26-trihydrocholesterolNot found
Furostanol-type aglyconeNot found
26-aldehyde furostanolNot found
26-amino furostanolNot found
Solasodine (B1681914)6997
SolamarineNot found

Interactive Data Table Example (Based on hypothetical data from a study on gene expression and this compound levels):

GeneFold Change (Gene Silencing)This compound Level (Relative to Control)
GAME10.481.85
GAME40.651.30
GAME110.551.50
SlHY50.302.10
SlPIF31.700.75

Ecological and Evolutionary Research on Tomatidenol

Evolutionary Conservation and Diversification of Tomatidenol Biosynthetic Pathways

The biosynthesis of SGAs, including those derived from the this compound aglycone, is a complex process involving multiple enzymatic steps starting from cholesterol. encyclopedia.pubnih.gov The evolutionary history of these pathways within the Solanaceae family reveals both conserved elements and significant diversification, contributing to the varied SGA profiles observed across different species. researchgate.netnih.govresearchgate.net

Comparative Biosynthesis Across Solanaceae Species

Steroidal glycoalkaloids in Solanaceae are primarily formed from two main aglycones: solanidine (B192412) and spirosolane (B1244043). slu.se this compound is an alkaloid derived from the spirosolane skeleton, similar to solasodine (B1681914). slu.seresearchgate.netichbindannmalimgarten.de While solanidine-based SGAs like alpha-chaconine (B190788) and alpha-solanine (B192411) are predominant in most potato varieties, other Solanaceae species, such as eggplant, feature solamargine (B1681910) and solasonine, while tomatoes are characterized by alpha-tomatine (B8070251) and dehydrotomatine (B3028086), which are derived from this compound and its related aglycone tomatidine (B1681339). slu.seresearchgate.netresearchgate.net

The biosynthesis involves the modification of a cholesterol backbone through a series of hydroxylation, oxidation, transamination, and glycosylation reactions. encyclopedia.pubnih.gov Genes involved in these steps, particularly those in the GLYCOALKALOID METABOLISM (GAME) gene family, play crucial roles in determining the final SGA profile. nih.gov Comparative studies across Solanaceae species have shown that while SGA genes are present in most species, their genomic distribution and expression patterns vary, contributing to the distinct alkaloid profiles. researchgate.net Genomic clustering of biosynthetic genes is observed for SGAs, and these clusters can be dynamic. researchgate.netelifesciences.org

Differences in glycosylation patterns also contribute to the diversity of SGAs derived from this compound. For instance, beta-solamarine (B1211857) and alpha-solamarine are glycosides of this compound with chacotriose and solatriose sugar moieties, respectively. iomcworld.comichbindannmalimgarten.de The presence and activity of specific glycosyltransferases, such as those encoded by GAME genes, determine which sugar chains are attached to the aglycone, leading to structural and functional diversity of the resulting glycoalkaloids. nih.gov

Adaptive Evolution of Steroidal Glycoalkaloid Profiles

The diversification of SGA profiles, including those involving this compound, is often linked to adaptive evolution driven by selective pressures, particularly coevolution with herbivores and pathogens. researchgate.netnih.govresearchgate.net The varied array of alkaloids produced by different Solanaceae clades is thought to be a result of evolutionary mechanisms preventing the simultaneous production of multiple alkaloid types in the same species. researchgate.net

Evolutionary processes such as genome duplications, rearrangements, and introgressions have played a significant role in the emergence of new alkaloid pathways and metabolic adaptations within the Solanaceae. nih.gov Biosynthetic gene clusters and gene duplication events have been specifically linked to alkaloid diversification, with the structure and function of these genomic regions influencing metabolic variability. nih.gov

The adaptive significance of specific SGA profiles is evident in their role in plant defense. SGAs, including those derived from this compound, are known for their toxicity to a range of organisms, acting as defensive allelochemicals against pathogens and insects. iomcworld.comresearchgate.net The differing SGA compositions across species and even within different tissues of the same plant can confer varying degrees of resistance to specific pests and diseases. For example, high concentrations of this compound, along with other glycoalkaloids, have been found in wild potato species like Solanum demissum, contributing to their resistance traits that have been introgressed into cultivated potatoes. scielo.org.mx

Human domestication has also influenced the alkaloid profiles of crop species within the Solanaceae, sometimes inadvertently altering defense mechanisms. nih.gov The levels of SGAs can also be influenced by environmental factors and agricultural practices, suggesting a dynamic interplay between genetics, environment, and evolutionary pressures in shaping the final metabolic profile. researchgate.netacs.org

Role in Plant-Environment Interactions (Beyond Direct Defense)

Beyond their well-established role in direct defense against herbivores and pathogens, this compound and its related glycoalkaloids can influence plant interactions with their broader environment, including effects on neighboring organisms and the soil microbiome. ichbindannmalimgarten.deresearchgate.netredalyc.orgnih.gov

Allelopathic Effects on Neighboring Organisms

Allelopathy refers to the chemical interactions between plants, where compounds released by one plant can affect the growth and development of others. Steroidal glycoalkaloids, including this compound and its aglycone tomatidine, have demonstrated allelopathic activity. nih.govresearchgate.netredalyc.org

Studies have shown that tomatine (B1682986) and tomatidine can exhibit phytotoxicity, inhibiting the growth of certain weeds and even some crop species. researchgate.net For instance, tomatidine had less inhibitory effect on stem elongation compared to tomatine, but both could reduce chlorophyll (B73375) content in various plant species. researchgate.net This suggests that the release of these compounds into the environment, potentially through root exudates or decomposition of plant residues, can influence the composition and structure of plant communities. researchgate.netunina.it

The allelopathic effects can be concentration-dependent, with inhibitory effects observed at higher concentrations and potentially stimulatory effects at lower concentrations. redalyc.org These interactions highlight a broader ecological role for this compound-derived compounds in mediating plant-plant competition and shaping vegetation patterns.

Influence on Soil Microbiome Dynamics

The soil microbiome, the complex community of microorganisms inhabiting the soil, plays a critical role in plant health, nutrient cycling, and defense. nih.govmdpi.comnih.gov Plants can influence the composition and activity of the soil microbiome, particularly in the rhizosphere (the soil region directly influenced by roots), through the release of various metabolites, including secondary compounds like SGAs. unina.itmdpi.com

While specific research directly detailing the influence of this compound on soil microbiome dynamics is limited in the provided context, studies on tomato rhizosphere microbiomes and the impact of plant metabolites offer insights. Tomato plants are known to host diverse beneficial microbiomes in their rhizosphere, which can affect growth and functionality. mdpi.comnih.gov Plants can selectively promote beneficial microbes by altering their root exudate profiles. mdpi.com

Given that this compound and its glycosides are present in tomato tissues, including roots, it is plausible that their exudation into the rhizosphere could influence the local microbial community. nih.govunina.it SGAs have been shown to have antimicrobial properties, which could directly impact soil bacteria and fungi. researchgate.netiomcworld.comresearchgate.net The specific effects would likely depend on the concentration of the compounds and the sensitivity of different microbial species. Changes in the soil microbiome composition induced by plant secondary metabolites can, in turn, affect nutrient availability, suppress soil-borne pathogens, and influence plant growth. mdpi.com Further research is needed to specifically elucidate the direct and indirect effects of this compound on the diversity, structure, and function of the soil microbiome.

Environmental Persistence and Degradation Pathways within Ecosystems

The fate of this compound and its related glycoalkaloids in the environment, including their persistence and degradation pathways, is an important aspect of their ecological impact. While detailed information specifically on the environmental degradation of this compound is not extensively provided, insights can be drawn from studies on related SGAs and their aglycones.

Steroidal glycoalkaloids like alpha-tomatine can undergo degradation within plant tissues, particularly during fruit ripening in tomatoes, leading to a significant reduction in their concentration. researchgate.netresearchgate.net This degradation involves enzymatic cleavage of the sugar moieties, potentially leaving the aglycone, such as tomatidine (a dihydro form of this compound), or further breakdown products. researchgate.netacs.org

In the soil environment, microbial degradation is a primary pathway for the breakdown of organic compounds. Studies on other SGAs, such as alpha-solanine and alpha-chaconine, have shown that indigenous groundwater microorganisms can degrade these compounds. acs.org The degradation can involve the sequential removal of sugar units, leading to the formation of less glycosylated derivatives and eventually the aglycone. acs.orgwur.nl

While this compound itself is an aglycone, it is often found in glycosylated forms in plants. iomcworld.com The degradation of these glycoalkaloids in the environment would likely involve the removal of the sugar chains by microbial enzymes (e.g., glycosidases), releasing the this compound aglycone. acs.orgwur.nl Further degradation of the steroidal structure of this compound could then occur through various microbial metabolic pathways, potentially leading to the formation of simpler compounds. Some studies suggest that this compound can be metabolized into other related steroidal compounds. wur.nl

The persistence of this compound and its derivatives in soil and water would depend on various environmental factors, including microbial activity, temperature, pH, and the presence of other organic matter. Understanding these degradation pathways is crucial for assessing the potential environmental impact of these compounds, particularly in agricultural settings where Solanaceae crops are cultivated.

Future Research Trajectories and Methodological Innovations

Integration of Multi-Omics Data for Systems-Level Understanding

A key future direction in understanding tomatidenol involves the integration of multi-omics data. This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of the biological systems in which this compound is produced and functions. Multi-omics analysis offers the potential to reveal novel insights unattainable through single omics methods alone, revealing the interconnected networks that shape cell behavior. technologynetworks.com The complex and dynamic nature of biological systems, such as plant metabolism, can be studied with systems biology approaches, simplifying complex problems into more understandable formulas. e-enm.org

Integrating high-throughput data from various omics technologies is crucial for understanding complex biological systems. e-enm.orgnih.gov This can involve statistical inference methods and mechanistic modeling, often based on network analysis. nih.gov The integration of multi-omics data can enable the identification of signatures of dysregulated metabolism. e-enm.org For instance, while not specific to this compound, multi-omics approaches have been used to identify biomarkers in other biological contexts, such as metabolic diseases. technologynetworks.come-enm.org Applying these approaches to Solanum species can help to elucidate the intricate regulatory networks controlling this compound biosynthesis and accumulation at different developmental stages and in response to environmental stimuli. nih.govresearchgate.net

Discovery of Novel Enzymes and Regulatory Elements in Biosynthesis

Understanding the complete biosynthetic pathway of this compound and its downstream products, the SGAs, requires the continued discovery and characterization of the enzymes and regulatory elements involved. The biosynthesis of α-tomatine, which is derived from cholesterol via intermediates including this compound, involves a series of enzymatic reactions, including hydroxylation, oxidation, transamination, and glycosylation. mdpi.comresearchgate.net While some genes and enzymes in this pathway have been identified, further research is needed to fully elucidate all the steps and the enzymes catalyzing them. researchgate.netresearchgate.net

Transcriptional regulation plays a significant role in controlling SGA biosynthesis. For example, jasmonate-responsive ETHYLENE RESPONSE FACTOR (JRE) transcription factors have been found to regulate SGA biosynthesis genes in tomato. mdpi.comnii.ac.jp Altering the function of these regulatory genes can drastically change SGA accumulation. nii.ac.jp Future research will focus on identifying novel transcription factors and other regulatory elements that control the expression of genes involved in this compound biosynthesis. Techniques such as genome-wide association studies (GWAS) and metabolome-based genome-wide association studies (mGWAS) have proven valuable in identifying genes associated with steroidal alkaloid composition in tomatoes. nih.govresearchgate.net

Development of Advanced Bioengineering and Synthetic Biology Approaches for Targeted Production

Given the potential interest in this compound and related SGAs, developing advanced bioengineering and synthetic biology approaches for their targeted production is a significant future research area. Synthetic biology involves designing and constructing new biological parts, devices, and systems, or re-designing existing, natural biological systems for useful purposes. tu-darmstadt.de This can include engineering microorganisms or plants to produce specific compounds. tu-darmstadt.denih.govanr.fr

While synthetic biology has been applied to enhance functional nutritional components in tomato and produce secondary metabolites in microorganisms, its specific application for targeted this compound production is an area for future development. nih.govanr.fr The goal is to use engineered biological systems to synthesize target substances by utilizing big data, such as genomic information, and creating novel functional cells and biological systems. nih.gov

Approaches like combinatorial biosynthesis and mutasynthesis, which are based on natural product synthetic biology, can be explored to increase the chemical diversity of natural products, potentially including this compound derivatives. anr.fr This involves using original combinations of biosynthetic genes or feeding microbial strains with intermediate analogues. anr.fr Bioengineering research also includes the development of tools and technologies for more efficient production of cells for use as therapies or for producing complex chemical compounds. ucla.edutechnion.ac.ilku.dk Future research will focus on applying these bioengineering and synthetic biology principles to create efficient and scalable platforms for this compound production, potentially in heterologous hosts.

Mechanistic Studies of this compound's Role in Inter-Species Chemical Ecology

This compound and its derived SGAs are known to play a role in the chemical ecology of Solanum plants, particularly in defense against herbivores and pathogens. researchgate.netacs.org These compounds can act as protective and repellent components against fungi, bacteria, viruses, and insects. researchgate.net Future research will delve deeper into the specific mechanisms by which this compound influences interactions between Solanum species and other organisms.

Chemical ecology examines the role of chemical signals that mediate interactions between plants, animals, and their environment. mpg.deunine.ch Research in this area involves identifying and synthesizing bioactive substances and studying their production, perception, and ecological impact. unine.ch this compound's role in plant defense responses, which can be constitutive or induced by biotic stresses, warrants further investigation. frontiersin.org Understanding how this compound and its derivatives directly target herbivores or pathogens, or indirectly attract natural enemies of herbivores, is a key area for future mechanistic studies. frontiersin.org

Investigating the interactions of this compound with the cell membranes of other organisms, as has been studied for α-tomatine, could reveal crucial aspects of its mechanism of action in chemical ecology. researchgate.net Furthermore, exploring the influence of environmental factors and the plant's developmental stage on this compound production and its ecological effects will provide a more complete picture of its role in inter-species interactions. researchgate.net

Refinement of Analytical Techniques for Trace Analysis and Spatial Resolution

Accurate and sensitive analytical techniques are essential for studying this compound, especially for trace analysis and determining its spatial distribution within plant tissues. Refinements in analytical methodologies are continuously being developed.

High-performance liquid chromatography (HPLC) with UV detection or coupled with mass spectrometry (LC-MS/MS) are commonly used methods for the analysis of glycoalkaloids, including precursors like this compound. sci-hub.boxresearchgate.netnih.gov Future research will focus on refining these techniques to improve sensitivity, specificity, and throughput for this compound analysis, particularly when dealing with complex biological matrices or trace amounts. researchgate.netlabioscientific.compsu.edu This includes optimizing mobile phases, column chemistries, and detection parameters. researchgate.net

Mass spectrometry imaging (MSI) is a powerful technique that allows for the visualization of the spatial localization of metabolites within plant tissues. researchgate.net MSI has been applied to visualize the distribution of steroidal alkaloids, including this compound, in Solanum species, revealing distinct distributions within plant tissue structures and with respect to ripeness. researchgate.net Future research will aim to refine MSI techniques to achieve higher spatial resolution and sensitivity for this compound, enabling a more detailed understanding of its distribution at the cellular or sub-cellular level. kochi-tech.ac.jpresearchgate.netmdpi.comtudelft.nl This is crucial for correlating this compound localization with its site of biosynthesis, storage, and action within the plant and during interactions with other organisms.

The development of novel sensing technologies and miniaturized analytical devices could also contribute to more efficient and high-throughput analysis of this compound in the future. nih.gov

Q & A

Q. What analytical techniques are optimal for quantifying Tomatidenol in complex plant matrices?

To quantify this compound in plant tissues, combine chromatography (HPLC or LC-MS) with sample pre-treatment protocols such as solid-phase extraction (SPE) to reduce matrix interference. Validate methods using spiked recovery experiments and calibration curves with certified reference standards. Include internal standards (e.g., deuterated analogs) to correct for matrix effects . For structural confirmation, employ tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) .

Q. What are the primary biosynthetic pathways involved in this compound production in Solanum species?

this compound biosynthesis occurs via the steroid alkaloid pathway, involving enzymes like cytochrome P450s and glycosyltransferases. Key intermediates include solasodine and solamarine. Use isotope-labeled precursors (e.g., ¹⁴C-mevalonate) in tracer experiments to map metabolic flux. Gene knockout models (CRISPR/Cas9) in plant tissues can validate enzyme roles .

Q. How does this compound’s chemical structure influence its stability under varying physiological conditions?

this compound’s steroidal backbone and hydroxyl groups make it sensitive to oxidation and pH changes. Conduct accelerated stability studies under controlled conditions (e.g., 40°C/75% RH) with HPLC monitoring. Use computational tools (e.g., molecular dynamics simulations) to predict degradation hotspots .

Advanced Research Questions

Q. How can compartment-specific redox dynamics be measured when studying this compound’s interactions in plant cells?

Deploy genetically-encoded biosensors (e.g., Grx1-roGFP2 for glutathione redox potential) targeted to organelles like chloroplasts or mitochondria. Combine with live-cell imaging under stress conditions (e.g., methyl viologen-induced ROS). Normalize data to organelle-specific markers (e.g., chlorophyll autofluorescence for chloroplasts) .

Q. What experimental designs are effective in elucidating this compound’s role in plant-pathogen interactions?

Use pathosystem models (e.g., Solanum tuberosum infected with Phytophthora infestans) with this compound pretreatment. Measure pathogen growth inhibition via qPCR (biomass quantification) and host immune markers (e.g., PR-protein expression). Include controls for jasmonic acid signaling to differentiate direct antimicrobial effects from induced resistance .

Q. What molecular techniques can identify this compound’s target proteins in eukaryotic systems?

Apply affinity chromatography with immobilized this compound to pull down binding partners from cell lysates. Validate interactions via surface plasmon resonance (SPR) or microscale thermophoresis (MST). For in planta studies, use yeast two-hybrid screens with cDNA libraries .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in this compound’s bioactivity reported across studies?

Conduct meta-analyses to identify confounding variables (e.g., solvent polarity in bioassays, plant ecotype differences). Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and report full methodological details (e.g., extraction solvents, purity thresholds). Replicate conflicting studies under controlled conditions with blinded analysis .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Fit data to nonlinear regression models (e.g., log-logistic or Hill equations) using software like R/BMDExpress. Report EC₅₀/LC₅₀ values with 95% confidence intervals. For omics datasets, apply false discovery rate (FDR) corrections and pathway enrichment analysis (e.g., KEGG) .

Q. How can researchers distinguish this compound’s direct pharmacological effects from off-target interactions?

Combine genetic knockdown (RNAi) of putative targets with phenotypic rescue experiments. Use orthogonal assays (e.g., in vitro enzyme inhibition vs. whole-organism bioactivity). Validate specificity via competitive binding assays with structural analogs .

Methodological Best Practices

Q. What in vivo models are suitable for studying this compound’s pharmacological effects?

Prioritize models with conserved sterol metabolism, such as Caenorhabditis elegans (nematode) or zebrafish embryos. For mammalian studies, use primary hepatocytes or 3D organoids to assess hepatic metabolism. Include pharmacokinetic profiling (e.g., bioavailability, half-life) early in the pipeline .

Tables for Key Data Interpretation

Parameter Recommended Method Validation Criteria
This compound PurityHPLC-ELSD (evaporative detection)≥95% peak area, confirmed via NMR
Redox Potential in ChloroplastsGrx1-roGFP2 ratiometric imagingCalibration with dithiothreitol/H₂O₂ gradients
Antimicrobial ActivityBroth microdilution (CLSI M07-A11)MIC values with quality-controlled strains

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.